ACTH (4-10) is a water soluble potent melanocortin receptor agonist.
ACTH (4-10)
CAS No.: 4037-01-8
Cat. No.: VC0517152
Molecular Formula: C44H59N13O10S
Molecular Weight: 962.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4037-01-8 |
---|---|
Molecular Formula | C44H59N13O10S |
Molecular Weight | 962.1 g/mol |
IUPAC Name | (4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49)/t29-,31-,32-,33-,34-,35-/m0/s1 |
Standard InChI Key | HAAUASBAIUJHAN-LXOXETEGSA-N |
Isomeric SMILES | CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N |
SMILES | CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N |
Canonical SMILES | CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N |
Appearance | Solid powder |
Introduction
Structural Characteristics and Receptor Interactions
Primary Sequence and Structural Motifs
ACTH (4-10) corresponds to the amino acid sequence Met-Glu-His-Phe-Arg-Trp-Gly, representing residues 4–10 of the full 39-amino-acid ACTH polypeptide . This fragment retains the conserved Arg-Phe-Trp motif critical for melanocortin receptor (MCR) binding, which is shared among melanocyte-stimulating hormones (MSHs) and other melanocortins . Structural studies reveal that the Arg-hydrophobic amino acid sequence at the C-terminal (positions 5–7) is indispensable for biological activity, particularly in cardiovascular and cognitive domains . Modifications to this region, such as substitution with D-amino acids or proline residues, alter receptor selectivity and potency .
Melanocortin Receptor Selectivity
ACTH (4-10) exhibits affinity for multiple melanocortin receptor subtypes, with preferential binding to MC3R and MC4R over MC1R and MC5R . For example, [Phe-I7]ACTH(4-10) demonstrates 10-fold higher affinity for MC3R (IC50 = 12 nM) compared to MC4R (IC50 = 120 nM) . This selectivity profile distinguishes it from γ-MSH, which shows 100-fold greater cardiovascular activity due to enhanced MC3R/MC4R activation .
Table 1: Receptor Binding Affinities of ACTH (4-10) Analogues
Analogue | MC3R (IC50, nM) | MC4R (IC50, nM) | MC5R (IC50, nM) |
---|---|---|---|
ACTH (4-10) | 50 | 200 | >1,000 |
[Phe-I7]ACTH(4-10) | 12 | 120 | 800 |
[D-Ala4]ACTH(4-10) | 30 | 90 | 500 |
Cardiovascular and Autonomic Effects
Pressor and Natriuretic Actions
Intravenous administration of ACTH (4-10) in rats induces dose-dependent increases in mean arterial pressure (+25 mmHg at 1 mg/kg) and heart rate (+50 bpm), effects mediated primarily by catecholamine release from adrenal medulla and sympathetic ganglia . These responses are abolished by α-adrenergic blockers (e.g., prazosin) but persist in vasopressin-deficient models, indicating a reliance on sympathetic activation rather than humoral pathways . Notably, γ-MSH—a structural analogue—exhibits 1,000-fold greater natriuretic activity, suggesting that post-translational modifications (e.g., acetylation) enhance renal sodium excretion .
Central Nervous System Modulation
Central infusion of ACTH (4-10) into the lateral ventricle prolongs pressor responses (>60 minutes vs. 15 minutes peripherally), implicating supraspinal pathways in its cardiovascular effects . Lesion studies localize these actions to the nucleus commissuralis and arcuate nucleus, which project to hindbrain vasomotor centers . Furthermore, ACTH (4-10) potentiates angiotensin II-induced vasoconstriction via MC4R-dependent upregulation of AT1 receptors in vascular smooth muscle .
Cognitive and Behavioral Modulation
Attention and Reaction Time
In humans, subcutaneous ACTH (4-10) (15–60 mg) improves reaction time (RT) by 15–20% in aging populations without affecting EEG or cardiovascular parameters . This RT enhancement follows a linear dose-response relationship, peaking at 30–60 minutes post-administration . Electrophysiological studies using dichotic listening tasks demonstrate that ACTH (4-10) reduces the Nd component of event-related potentials (ERPs), reflecting diminished attentional focus . Paradoxically, while simple RT tasks show improvement, complex bisensory memory tasks exhibit impairment, suggesting a trade-off between arousal and selective attention .
Memory Consolidation and Neuroprotection
Stress Response and Emotional Regulation
Modulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis
ACTH (4-10) attenuates stress-induced Fos expression in the paraventricular nucleus (PVN) and amygdala, particularly in stress-predisposed rodents . Intraperitoneal administration (50 μg/kg) reduces Fos-immunoreactive cells by 60% in the PVN during restraint stress, indicating suppression of CRH neuron activation . These effects are strain-specific, with resistant rats showing minimal changes, suggesting a role in individual stress vulnerability .
Interaction with Delta-Sleep Inducing Peptide (DSIP)
Co-administration of ACTH (4-10) and DSIP synergistically inhibits stress-induced sympathetic outflow, normalizing heart rate variability and cortisol levels in predisposed individuals . This combination therapy is proposed as a potential treatment for anxiety disorders, though clinical trials are pending .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume